N-[2-(1-naphthylamino)ethyl]acetamide
Description
N-[2-(1-Naphthylamino)ethyl]acetamide is an organic compound characterized by a naphthalene moiety linked via an ethylamino group to an acetamide functional group. The 1-naphthylamino group imparts significant aromaticity and planar structure, which can enhance intermolecular interactions such as π-π stacking, making it relevant in medicinal chemistry and material science. For instance, naphthalene-containing analogs are often studied for their biological activities, including antimicrobial and receptor-binding properties .
Properties
IUPAC Name |
N-[2-(naphthalen-1-ylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(17)15-9-10-16-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHRPXUOHTHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[2-(1-naphthylamino)ethyl]acetamide with structurally related acetamide derivatives, focusing on molecular features, functional groups, and applications.
Structural and Functional Analysis
- Aromatic vs. Aliphatic Substituents : Compounds with naphthyl or phenyl groups (e.g., ) exhibit stronger aromatic interactions compared to aliphatic derivatives (e.g., ). This difference influences their solubility and binding to biological targets.
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-[2-(4-nitrophenyl)ethyl]acetamide enhances electrophilicity, favoring nucleophilic substitution, whereas the methoxy group in N-[2-(4-methoxyphenyl)ethyl]acetamide (inferred from ) donates electrons, stabilizing resonance structures.
- Hybrid Functional Groups : The thienylthio moiety in N-1-naphthyl-2-(2-thienylthio)acetamide introduces sulfur, which participates in redox reactions and metal coordination, broadening its utility in catalysis.
Research Findings and Challenges
- Naphthalene Derivatives: Studies on 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide revealed moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions.
- Solubility Limitations: Hydrochloride salt forms (e.g., ) are often required to improve aqueous solubility of aromatic acetamides, a challenge for the parent compound this compound.
- Synthetic Complexity : Introducing multiple aromatic groups (e.g., ) requires multi-step synthesis, reducing yield and scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
